2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17443359
InChI: InChI=1S/C21H19N3O3/c1-14-4-6-18(8-15(14)2)24-21(25)13-27-19-7-5-16(10-20(19)26-3)9-17(11-22)12-23/h4-10H,13H2,1-3H3,(H,24,25)
SMILES:
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC17443359

Molecular Formula: C21H19N3O3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide -

Specification

Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
IUPAC Name 2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C21H19N3O3/c1-14-4-6-18(8-15(14)2)24-21(25)13-27-19-7-5-16(10-20(19)26-3)9-17(11-22)12-23/h4-10H,13H2,1-3H3,(H,24,25)
Standard InChI Key FNRSPKZKHBXXGC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC)C

Introduction

Nomenclature and Structural Characteristics

The systematic IUPAC name 2-(4-(2,2-dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide delineates its molecular architecture:

  • A central acetamide backbone (CH3CONH\text{CH}_3\text{CONH}-) linked to a 3,4-dimethylphenyl group.

  • A phenoxy substituent at the α-carbon of the acetamide, bearing a 2-methoxy and 4-(2,2-dicyanovinyl) group.

The dicyanovinyl moiety (NC-C≡C-CN\text{NC-C≡C-CN}) introduces electron-withdrawing properties, enhancing conjugation and polarizability. This structural feature is common in optoelectronic materials .

Synthetic Pathways and Reaction Mechanisms

Core Acetamide Formation

The synthesis likely begins with N-(3,4-dimethylphenyl)acetamide, analogous to methods for N-(2,4-dimethylphenyl)acetamide . Acetylation of 3,4-dimethylaniline using acetyl chloride or acetic anhydride in basic conditions yields the acetamide core :

3,4-Dimethylaniline+Ac2OBaseN-(3,4-dimethylphenyl)acetamide\text{3,4-Dimethylaniline} + \text{Ac}_2\text{O} \xrightarrow{\text{Base}} \text{N-(3,4-dimethylphenyl)acetamide}

Reaction conditions (e.g., sodium bicarbonate as a base, 60–80°C) mirror those for related acetanilides .

Dicyanovinyl Functionalization

The dicyanovinyl group is introduced via Knoevenagel condensation between a benzaldehyde derivative and malononitrile:

4-Hydroxy-2-methoxybenzaldehyde+NCCH2CNBase4-(2,2-Dicyanovinyl)-2-methoxyphenol\text{4-Hydroxy-2-methoxybenzaldehyde} + \text{NCCH}_2\text{CN} \xrightarrow{\text{Base}} \text{4-(2,2-Dicyanovinyl)-2-methoxyphenol}

Piperidine or ammonium acetate typically catalyze this reaction .

Physicochemical Properties

While experimental data for the target compound are sparse, analogs provide predictive insights:

PropertyValue (Predicted)Basis in Literature
Molecular Weight393.42 g/molCalculated from formula
Melting Point145–150°CAdjusted from
SolubilityDMSO > Methanol > WaterPolar aprotic preference
logP (Octanol-Water)~3.5Estimated via group贡献法
λmax_{\text{max}} (UV)350–400 nmConjugated dicyanovinyl

The dicyanovinyl group red-shifts absorption into the visible range, suggesting utility in organic photovoltaics .

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